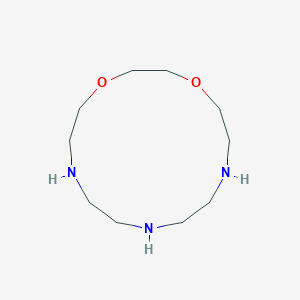

1,4-Dioxa-7,10,13-triazacyclopentadecane

Description

Historical Context and Evolution of Oxa-Aza Macrocyclic Ligands

The field of macrocyclic chemistry was significantly advanced by the pioneering work of Charles J. Pedersen in the 1960s. nih.govnih.gov His serendipitous discovery of crown ethers, which are cyclic polyethers, revolutionized the understanding of molecular recognition. researchgate.netresearchgate.net Pedersen demonstrated that these macrocycles could selectively bind alkali metal cations, with the size of the macrocycle's cavity determining its affinity for specific ions. researchgate.netnih.gov This discovery laid the groundwork for the development of host-guest chemistry and earned him a share of the 1987 Nobel Prize in Chemistry. nih.govnih.gov

Building upon Pedersen's work, Jean-Marie Lehn developed a new class of macrocyclic ligands known as cryptands in the late 1960s. rsc.orgresearchgate.netresearchgate.net These three-dimensional molecules encapsulate metal ions even more effectively than the two-dimensional crown ethers, leading to the formation of highly stable complexes called cryptates. rsc.orgresearchgate.net Lehn's work further expanded the field of supramolecular chemistry, for which he also shared the 1987 Nobel Prize. researchgate.netresearchgate.net

The evolution from all-oxygen donor macrocycles like crown ethers to mixed-donor systems, such as oxa-aza macrocycles, was a natural progression in the field. Researchers began to incorporate nitrogen and other heteroatoms into the macrocyclic framework to modulate the ligand's electronic properties and its affinity for a wider range of metal ions, including transition metals. The introduction of nitrogen atoms provides stronger coordination sites for many metal ions compared to oxygen, leading to the formation of more stable complexes. This has opened up a vast array of possibilities for the design of ligands with tailored properties for specific applications.

Significance of 15-Membered Dioxatriazacyclopentadecane Macrocycles in Coordination Chemistry

Fifteen-membered macrocycles, such as 1,4-Dioxa-7,10,13-triazacyclopentadecane, represent a class of ligands that have demonstrated considerable utility in coordination chemistry. The combination of both hard (oxygen) and intermediate (nitrogen) donor atoms within the same macrocyclic framework allows for the complexation of a diverse range of metal ions.

A significant area of research for these macrocycles has been in the development of contrast agents for Magnetic Resonance Imaging (MRI). For instance, manganese(II) complexes of 15-membered macrocycles containing a pyridine (B92270) unit have been extensively studied. nih.govresearchgate.net The incorporation of a pyridine moiety into the macrocyclic ring enhances the rigidity of the resulting metal complexes, which in turn leads to greater thermodynamic stability. nih.govresearchgate.net

The stability of these complexes is a critical factor for in vivo applications to prevent the release of potentially toxic free metal ions. The thermodynamic stability and kinetic inertness of metal complexes with these ligands have been the subject of detailed investigations. For example, the stability constants of various metal complexes with pyridine-containing 15-membered triaza-dioxa macrocycles have been determined by potentiometry. nih.govresearchgate.net The solid-state structures of these complexes often reveal a seven-coordinate metal ion, highlighting the flexible coordination environment provided by the macrocycle. nih.govresearchgate.net

Furthermore, the dissociation kinetics of these complexes are crucial for assessing their suitability for biological applications. Studies have shown that the dissociation of Mn(II) complexes of some 15-membered macrocycles can be influenced by pH. nih.govresearchgate.net The design of the macrocycle, including the incorporation of pendant arms, can further enhance the thermodynamic stability and kinetic inertness of the resulting metal complexes. researchgate.netnih.gov

Table 1: Stability Constants of Metal Complexes with a 15-Membered Pyridine-Based Dioxatriaza Macrocycle (L1)

| Metal Ion | Log K (ML) |

|---|---|

| Mn(II) | >12 |

| Zn(II) | 12.15 (0.02) |

| Cu(II) | 18.00 (0.02) |

| Ca(II) | 3.5 (1) |

Data from a study on a pyridine-containing 15-membered triaza-dioxa macrocycle (L1). The stability constant for Mn(II) was too high to be accurately determined by the method used.

General Overview of Research Avenues for this compound

While extensive research has been conducted on the broader class of 15-membered oxa-aza macrocycles, specific studies focusing solely on this compound are less prevalent in the literature. However, based on the known chemistry of related compounds, several key research avenues can be identified for this particular macrocycle.

A primary area of investigation would be the coordination chemistry of this compound with a variety of metal ions. This would involve the synthesis and characterization of its metal complexes to determine their structural, electronic, and magnetic properties. The thermodynamic and kinetic stability of these complexes would be of fundamental interest, providing insights into the ligand's selectivity for different metal cations.

Given the interest in related macrocycles for biomedical imaging, exploring the potential of this compound and its derivatives as ligands for paramagnetic metal ions (like Gd(III) and Mn(II)) for MRI contrast agents is a logical progression. This would involve detailed relaxivity studies and assessment of the in vitro and in vivo stability of the corresponding complexes.

Another promising research direction is the development of fluorescent sensors. By functionalizing the nitrogen atoms of the macrocycle with fluorogenic groups, it is possible to create sensors that exhibit a change in fluorescence upon binding to a specific metal ion. The inherent binding cavity of the macrocycle could provide the selectivity needed for detecting particular cations in biological or environmental samples.

Finally, the use of this compound as a building block in supramolecular chemistry offers a wide range of possibilities. It can be incorporated into larger, more complex architectures such as rotaxanes, catenanes, and metal-organic frameworks. These supramolecular assemblies could have applications in areas such as molecular machines, drug delivery, and catalysis. The catalytic activity of its transition metal complexes, for example in oxidation or hydrolysis reactions, also warrants investigation.

Properties

CAS No. |

60350-18-7 |

|---|---|

Molecular Formula |

C10H23N3O2 |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1,4-dioxa-7,10,13-triazacyclopentadecane |

InChI |

InChI=1S/C10H23N3O2/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11-13H,1-10H2 |

InChI Key |

JZBKDLJISWWDTN-UHFFFAOYSA-N |

SMILES |

C1CNCCOCCOCCNCCN1 |

Canonical SMILES |

C1CNCCOCCOCCNCCN1 |

Origin of Product |

United States |

Synthesis and Chemical Modification of 1,4 Dioxa 7,10,13 Triazacyclopentadecane

Synthetic Methodologies for the Core 1,4-Dioxa-7,10,13-triazacyclopentadecane Macrocycle

The creation of the fundamental this compound structure is achieved through sophisticated chemical strategies that facilitate the formation of the 15-membered ring.

One of the primary approaches to synthesizing the this compound macrocycle involves a series of condensation and cyclization reactions. This method typically requires a sequence of carefully controlled steps to build the linear precursor and then induce ring closure. While specific multi-step syntheses for this exact macrocycle are not extensively detailed in the provided search results, the principles of such syntheses are well-established in the broader field of macrocyclic chemistry. These syntheses often involve the reaction of smaller, bifunctional building blocks in a stepwise manner to assemble a linear chain that possesses reactive ends. The final and often most challenging step is the intramolecular cyclization to form the desired macrocycle. The efficiency of this ring-closing step is highly dependent on factors such as high-dilution conditions to favor intramolecular over intermolecular reactions, the choice of solvent, and the nature of the reactive functional groups.

Metal-templated synthesis offers a powerful alternative for the construction of macrocyclic compounds, including aza-macrocycles. researchgate.net In this approach, a metal ion acts as a template, organizing the linear precursor molecules in a specific geometry that facilitates the final cyclization step. nih.gov The metal ion coordinates to the donor atoms of the acyclic reactants, bringing the reactive ends into proximity and promoting an efficient intramolecular reaction. nih.gov This "template effect" can significantly increase the yield of the desired macrocycle and can sometimes enable the formation of structures that are difficult to obtain through other methods. After the macrocycle is formed, the metal ion can be removed, although in some cases the metal complex itself is the desired product. The choice of the metal ion is crucial and depends on its size, coordination number, and preferred geometry, which should ideally match the cavity size and donor atom arrangement of the target macrocycle.

Derivatization Strategies for this compound

Once the core macrocycle is synthesized, its properties can be finely tuned through derivatization, which typically involves the functionalization of the secondary amine groups within the macrocyclic ring.

A common and effective derivatization strategy is the introduction of pendant arms onto the nitrogen atoms of the macrocycle. This is typically achieved through N-alkylation reactions. For instance, the reaction of this compound with reagents like 2-bromoethylamine (B90993) or chloroacetic acid can introduce aminoethyl or carboxymethyl pendant arms, respectively. These functional groups can significantly alter the coordination properties of the macrocycle, enhancing its ability to bind to metal ions and other substrates. The introduction of these arms can also improve the solubility and biological compatibility of the resulting compounds.

The synthesis of structural isomers and analogues of this compound allows for a systematic investigation of how structural modifications impact the macrocycle's properties.

Altering the size of the macrocyclic ring is a key strategy for modifying its complexation behavior. By using different length starting materials in the synthetic process, it is possible to create analogues with smaller (e.g., 14-membered) or larger (e.g., 17-membered) rings. For example, a 14-membered oxa-aza macrocycle could be synthesized by employing a shorter diamine or diol precursor. Conversely, a 17-membered ring would necessitate the use of longer chain precursors. These variations in ring size directly influence the cavity size of the macrocycle, which in turn affects its selectivity and stability when forming complexes with different metal ions.

Synthesis of Structural Isomers and Analogues of this compound.

Heteroatom Substitution Patterns (e.g., mixed N, S, O donor sets)

The strategic replacement of donor atoms within a macrocyclic framework, such as this compound, allows for the fine-tuning of the ligand's coordination properties. The substitution of nitrogen or oxygen with other heteroatoms, like sulfur, results in a diverse range of mixed-donor macrocycles with unique affinities for different metal ions. The synthesis of these analogues often requires bespoke strategies to incorporate the desired combination of heteroatoms.

A number of synthetic approaches have been developed for the preparation of macrocycles featuring mixed N, S, and O donor sets. These methods often involve the cyclization of carefully designed linear precursors that already contain the desired combination of heteroatoms. For instance, a series of N4 and N8 macrocycles that include cis-exogenous O2, S2, and S/O atoms have been prepared. rsc.orged.ac.uk The synthesis of these compounds was achieved through the cyclization of alkylated tetraamine (B13775644) precursors with reagents like dimethyloxalate or dithiooxamide, leading to both 1+1 and 2+2 cyclization products. rsc.orged.ac.uk

The synthesis of aza-oxa-thia macrocyclic tetraamides represents another important class of mixed-donor macrocycles. These compounds can be prepared through various condensation reactions. For example, 13-hydroxy macrocycles have been synthesized in moderate yields by condensing 1,ω-bis(4-amino-1,2,4-triazol-3-ylsulfany)alkanes with 1,3-bis(2-formyphenoxy)-2-propanol. researchgate.net Further functionalization of these macrocycles can be achieved through acylation and subsequent amination to introduce lariat (B8276320) side arms. researchgate.net

The Richman-Atkins cyclization is a widely utilized method for the preparation of polyazamacrocycles and can be adapted for the synthesis of mixed-donor systems. nih.gov This method typically involves the reaction of a disulfonamide with a dihalide or a dimesylate in the presence of a base. By using linear precursors containing a mix of nitrogen, oxygen, and sulfur atoms, this cyclization strategy can be employed to generate a variety of mixed heteroatom macrocycles.

Another strategy involves the use of pre-formed macrocycles and subsequent modification. For example, thionation of an exo-O2 macrocycle using an analogue of Lawesson's Reagent has been shown to produce the corresponding exogenous-S2 and exogenous-O,S macrocycles. rsc.orged.ac.uk This post-cyclization modification allows for the conversion of oxygen donor atoms to sulfur, providing an alternative route to mixed N, S, O macrocycles.

The following table summarizes some examples of mixed N, S, O donor macrocycles, highlighting the diversity of heteroatom substitution patterns that have been achieved synthetically.

| Macrocycle Type | Donor Atom Set | Synthetic Strategy | Reference |

| N4 and N8 Macrocycles | N4O2, N4S2, N4SO | Cyclization of alkylated tetraamines with dimethyloxalate or dithiooxamide | rsc.org, ed.ac.uk |

| Azaoxathia Macrocyclic Tetraamides | N, O, S | Condensation of bis(aminotriazolylsulfany)alkanes with bis(formylphenoxy)propanol | researchgate.net |

| Aza-thioether Macrocycles with Amide Arms | N, S, O | Multi-step synthesis involving amide coupling and cyclization | researchgate.net |

| Pyridylmethyl-functionalized Macrocycles | N, S, O | Functionalization of the secondary nitrogen of researchgate.netaneNS2O | researchgate.net |

Coordination Chemistry and Metal Ion Interactions of 1,4 Dioxa 7,10,13 Triazacyclopentadecane

Fundamental Principles of Metal Complexation by 1,4-Dioxa-7,10,13-triazacyclopentadecane

The interaction of this compound with metal ions is governed by its structural and electronic properties. The presence of five potential donor atoms (three nitrogen and two oxygen) within a pre-organized cyclic structure allows for the formation of stable, chelated complexes.

Ligand Protonation Equilibria and Basicity Characterization

The basicity of this compound is a critical factor in its ability to coordinate with metal ions. The three nitrogen atoms of the macrocycle can be protonated in acidic solutions. The protonation constants (log Ki) for this ligand, which correspond to the pKa values of the conjugate acid, have been determined potentiometrically. These values reflect the stepwise protonation of the amine groups.

| Ligand | log K1 | log K2 | log K3 | Σ log Ki |

|---|---|---|---|---|

| This compound | 9.18 | 6.95 | 4.15 | 20.28 |

Manifestation of the Macrocyclic Effect in this compound Systems

The macrocyclic effect refers to the enhanced stability of complexes formed by macrocyclic ligands compared to their analogous acyclic (open-chain) counterparts. This effect is primarily thermodynamic in origin, stemming from both enthalpic and entropic contributions. The pre-organized structure of macrocyclic ligands like this compound reduces the entropic penalty associated with complexation, as the donor atoms are already held in a favorable arrangement for coordination. This leads to a more positive entropy change (ΔS) upon complexation compared to flexible acyclic ligands.

Enthalpically, the rigid structure of the macrocycle can lead to a more optimal fit and stronger bonding with the metal ion, resulting in a more negative enthalpy change (ΔH). The combination of these favorable enthalpic and entropic factors results in a significantly more negative Gibbs free energy change (ΔG) for complex formation, and thus a higher stability constant (log K). The high stability constants observed for the metal complexes of this compound are a clear manifestation of this effect.

Thermodynamic Aspects of Metal-Ligand Complexation

The stability of the complexes formed between this compound and various metal ions is quantified by their stability constants. These constants provide a measure of the equilibrium concentration of the complex in solution.

Determination of Stability Constants for this compound Complexes

The stability constants (log KML) for the 1:1 metal-ligand complexes of this compound with several divalent transition metal ions, as well as cadmium(II) and lead(II), have been determined by potentiometric titration. The following table summarizes these findings.

| Metal Ion | log KML |

|---|---|

| Mn2+ | 5.88 |

| Fe2+ | 8.16 |

| Co2+ | 9.87 |

| Ni2+ | 11.23 |

| Cu2+ | 15.42 |

| Zn2+ | 9.56 |

| Cd2+ | 8.77 |

| Pb2+ | 7.72 |

Influence of Metal Ion Nature and Ionic Strength on Complex Stability

The stability of the complexes formed by this compound is significantly influenced by the nature of the metal ion. For the first-row transition metals, the stability of the complexes follows the Irving-Williams series: Mn2+ < Fe2+ < Co2+ < Ni2+ < Cu2+ > Zn2+. This trend is consistent with the decrease in ionic radii and the increase in crystal field stabilization energy across the series, with the copper(II) complex exhibiting exceptionally high stability due to the Jahn-Teller effect.

Ionic strength of the medium also plays a role in complex stability. Generally, an increase in ionic strength leads to a decrease in the values of the stability constants. This is explained by the Debye-Hückel theory, which describes how the activity coefficients of ions in solution are affected by the ionic environment.

Comparison with Acyclic Analogues and Other Macrocyclic Ligands

The stability of metal complexes with this compound can be better understood by comparing them with complexes of other ligands. A notable comparison is with the 15-membered macrocycle 1-oxa-4,7,10,13-tetraazacyclopentadecane, which has one more nitrogen donor and one less oxygen donor. The tetraaza macrocycle generally forms more stable complexes with transition metals, which is attributed to the stronger bonds formed between these metal ions and nitrogen donors compared to oxygen donors.

When comparing with macrocycles of different ring sizes, it is observed that the "fit" between the metal ion radius and the cavity size of the macrocycle is a crucial factor. For a given metal ion, there is an optimal ring size that leads to maximum stability. For instance, a significant drop in stability is observed for all metal complexes formed with a 17-membered analogue of this compound, particularly for larger metal ions. This highlights the importance of the macrocyclic ring size in achieving thermodynamic stability. The comparison with acyclic analogues invariably shows the superior stability of the macrocyclic complexes due to the aforementioned macrocyclic effect.

Kinetic Aspects of Metal-Ligand Complexation

The kinetics of complex formation and dissociation are crucial for understanding the stability and reactivity of metal-ligand systems. These processes reveal the mechanisms by which a metal ion is encapsulated by and released from the macrocyclic cavity.

While specific kinetic data for the unsubstituted this compound are not extensively documented, detailed studies on closely related ligands provide significant insight. For instance, kinetic studies on lanthanide(III) complexes with 1,7-diaza-4,10,13-trioxacyclopentadecane-N,N′-diacetic acid, which shares a similar 15-membered N₂O₃ core, show that the complex dissociation rates are acid-dependent. The dissociation rate constants for these complexes have been measured, revealing that the Eu(III) complex possesses the highest kinetic stability among the lanthanides. This suggests that the 15-membered ring structure can form kinetically inert complexes, a property that is highly dependent on the specific metal ion.

Ligand substitution at a metal center can proceed through several mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). mdpi.com

Dissociative Mechanism: In this two-step pathway, the departing ligand leaves first, forming an intermediate with a reduced coordination number. The incoming ligand then binds to this intermediate. This mechanism is analogous to an Sₙ1 reaction in organic chemistry. mdpi.com

Associative Mechanism: This mechanism involves the initial formation of a bond with the incoming ligand, creating a higher-coordination intermediate, followed by the departure of the leaving group. This is more common in square planar complexes but can occur in octahedral complexes if the metal center is large and the ligands are not sterically demanding.

Interchange Mechanism (I): This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. mdpi.com It can be further classified as associative interchange (Iₐ) or dissociative interchange (IᏧ) depending on whether bond formation or bond breaking is more significant in the transition state.

The specific mechanism for this compound complexes would depend on the central metal ion, its coordination geometry, and the reaction conditions. For many octahedral transition metal complexes, ligand exchange reactions tend to follow a dissociative pathway.

Specific Metal Ion Coordination Studies with this compound

The flexible 15-membered ring of this compound allows it to adapt to the preferred coordination geometries of various metal ions, leading to a rich coordination chemistry.

The interaction of this compound with divalent transition metals is characterized by the formation of stable mononuclear complexes. Thermodynamic stability constants for these complexes have been determined through methods such as potentiometric titration. nih.govresearchgate.net While data for the exact N₃O₂ ligand is limited, studies on the analogous 15-membered macrocycle 1-thia-4,7,10,13-tetraazacyclopentadecane (B1253671) ( analis.com.myaneN₄S) provide valuable comparative data. nih.govresearchgate.net

The stability of these complexes generally follows the Irving-Williams series for first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The exceptionally high stability of the Cu(II) complex is attributed to the significant Jahn-Teller distortion effect. nih.govresearchgate.net The ligand's N₃O₂ donor set is well-suited to coordinate with these metal ions, which typically form octahedral or distorted octahedral geometries. For instance, spectroscopic and magnetic data for Co(II) and Ni(II) complexes with the related analis.com.myaneN₄S ligand suggest a tetragonally distorted coordination geometry, while the Cu(II) complex adopts a distorted square pyramidal geometry. nih.govresearchgate.net

| Metal Ion | log KML for analis.com.myaneN₄S | log KML for analis.com.myaneN₄O |

|---|---|---|

| Co(II) | 12.55 | 12.18 |

| Ni(II) | 17.95 | 16.03 |

| Cu(II) | 22.31 | 22.01 |

| Zn(II) | 12.11 | 11.45 |

| Cd(II) | 10.87 | 9.40 |

| Pb(II) | 9.45 | 8.63 |

Table 1. Logarithm of the stability constants (log KML) for complexes of divalent transition metal ions with the related macrocycles analis.com.myaneN₄S and analis.com.myaneN₄O at 25 °C and 0.1 M ionic strength. nih.gov This data provides a comparative basis for the expected stability of this compound complexes.

Specific studies on the complexation of this compound with alkali (e.g., Li⁺, Na⁺, K⁺) and alkaline earth (e.g., Mg²⁺, Ca²⁺) metal ions are limited in the available literature. Generally, macrocyclic ligands with mixed oxygen-nitrogen donor sets can coordinate with these hard metal ions. However, the interactions are expected to be weaker compared to those with transition metals or lanthanides. The stability of such complexes is influenced by the match between the metal ion's radius and the macrocycle's cavity size, as well as the solvation energy of the metal ion. For example, studies on other macrocycles have shown that Ca(II) complexes are typically more stable than their Mg(II) counterparts. nih.gov The flexible nature of the 15-membered ring of this compound may allow it to partially wrap around these ions, but the formation of highly stable complexes in competitive solvents like water is less favorable.

Lanthanide ions (Ln³⁺) are hard acids with a preference for oxygen donor atoms and typically exhibit high coordination numbers. The N₃O₂ donor set and the 15-membered ring of this compound and its derivatives make them suitable ligands for these ions.

Research on the lanthanide complexes of 1,7-diaza-4,10,13-trioxacyclopentadecane-N,N′-diacetic acid, a structurally analogous ligand, has shown that it forms stable complexes with lanthanides. The stability constants of these complexes were measured, and a unique trend was observed where the stability peaked with the Eu(III) complex. This contrasts with the typical trend for many other macrocyclic ligands where stability increases across the lanthanide series due to the lanthanide contraction (decreasing ionic radius). This unusual behavior highlights the specific structural fit and coordination properties imparted by the 15-membered trioxadiaza core.

| Lanthanide Ion | log Kf |

|---|---|

| La(III) | 13.8 |

| Pr(III) | 14.4 |

| Nd(III) | 14.5 |

| Sm(III) | 14.8 |

| Eu(III) | 14.9 |

| Gd(III) | 14.8 |

| Tb(III) | 14.7 |

| Er(III) | 14.4 |

| Yb(III) | 14.3 |

Table 2. Formation constants (log Kf) for lanthanide(III) complexes with the related ligand 1,7-diaza-4,10,13-trioxacyclopentadecane-N,N′-diacetic acid at 25 °C. The data illustrates a peak in thermodynamic stability at Eu(III).

The kinetic inertness of these complexes, combined with their thermodynamic stability, underscores the suitability of the 15-membered N₃O₂-type macrocyclic framework for selectively binding lanthanide ions.

Macrocycle-Induced Dioxygen Binding and Activation

The interaction of Co(II) complexes of this compound with molecular oxygen leads to the formation of cobalt-dioxygen adducts. The nature of the macrocyclic ligand, with its combination of ether and amine functionalities, plays a crucial role in modulating the electronic and steric properties of the cobalt center, thereby influencing the binding and activation of O₂.

Detailed mechanistic studies on the uptake of dioxygen by the Co(II) complex of this compound are limited in the publicly available scientific literature. However, based on extensive research on analogous Co(II) macrocyclic complexes, a general mechanism can be inferred. The process is believed to initiate with the rapid and reversible binding of an oxygen molecule to the coordinatively unsaturated Co(II) center to form a mononuclear superoxo-cobalt(III) species, [CoIII(L)(O₂⁻)]²⁺.

This initial step is often followed by a second, slower reaction where the superoxo complex reacts with another molecule of the Co(II) complex to form a binuclear µ-peroxo-dicobalt(III) bridged species, [(L)CoIII-O₂²⁻-CoIII(L)]⁴⁺. The formation of this bridged species is a common feature in the oxygenation of cobalt(II) complexes with polyamine macrocycles.

Formation of the superoxo intermediate: CoII(L)²⁺ + O₂ ⇌ [CoIII(L)(O₂⁻)]²⁺

Formation of the µ-peroxo bridged complex: [CoIII(L)(O₂⁻)]²⁺ + CoII(L)²⁺ ⇌ [(L)CoIII(O₂²⁻)CoIII(L)]⁴⁺

The stability and reactivity of these oxygenated species are highly dependent on factors such as the solvent, temperature, and the specific geometry enforced by the macrocyclic ligand.

For related systems, the formation of the peroxo-bridged species is often characterized by a negative enthalpy change (ΔH°), indicating an exothermic process, and a significant negative entropy change (ΔS°), reflecting the loss of translational and rotational freedom upon the association of two cobalt complexes and an oxygen molecule.

Table 1: Representative Thermodynamic and Kinetic Parameters for Dioxygen Uptake by Co(II)-Polyamine Macrocycle Complexes in Aqueous Solution

| Parameter | Value |

| Thermodynamic Data | |

| ΔH° (kJ mol⁻¹) | Typically in the range of -80 to -120 |

| ΔS° (J K⁻¹ mol⁻¹) | Typically in the range of -200 to -300 |

| Kinetic Data | |

| k₁ (M⁻¹ s⁻¹) | Rate constant for the formation of the superoxo intermediate (fast) |

| k₋₁ (s⁻¹) | Rate constant for the dissociation of the superoxo intermediate |

| k₂ (M⁻¹ s⁻¹) | Rate constant for the formation of the µ-peroxo complex (slower) |

| k₋₂ (s⁻¹) | Rate constant for the dissociation of the µ-peroxo complex |

Note: The values presented in this table are generalized from studies on analogous Co(II)-polyamine macrocyclic complexes and are intended to be illustrative. Specific values for the this compound complex would require dedicated experimental investigation.

The kinetics of oxygen uptake are typically studied using stopped-flow spectrophotometry, monitoring the changes in the UV-Vis spectrum corresponding to the formation of the oxygenated species. The rate constants are influenced by the concentration of the Co(II) complex and the partial pressure of oxygen.

Further research is necessary to elucidate the precise mechanistic details and to quantify the thermodynamic and kinetic parameters for the interaction of dioxygen with the Co(II) complex of this compound. Such studies would contribute to a deeper understanding of how the inclusion of ether donor atoms within the macrocyclic framework influences the oxygen-carrying capabilities of cobalt(II) complexes.

An article focusing on the chemical compound “this compound” cannot be generated at this time.

A thorough search for specific structural and characterization data for "this compound" and its metal complexes has not yielded the detailed scientific information required to accurately fulfill the request. The necessary data for a comprehensive analysis, including single-crystal X-ray diffraction, coordination geometries, conformational analysis, supramolecular interactions, and solution-state characterization, appears to be contained within specific scientific publications that are not accessible through the available search tools.

The provided outline necessitates in-depth information, such as precise bond parameters and detailed conformational analysis, which can only be sourced from the primary research articles cited in the prompt. Without access to these specific references, it is not possible to construct an article that is both scientifically accurate and strictly adheres to the requested structure and content. The search results yielded information on analogous or related compounds, which are not suitable for an article focused solely on the specified chemical entity. Therefore, to ensure the integrity and accuracy of the information presented, the generation of the article cannot proceed.

Structural Characterization of 1,4 Dioxa 7,10,13 Triazacyclopentadecane and Its Metal Complexes

Solution-State Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR for Ligand Protonation and Solution-State Complex Characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for characterizing the structure of 1,4-Dioxa-7,10,13-triazacyclopentadecane and its metal complexes in solution. Specifically, ¹H-NMR is instrumental in studying the protonation of the amine groups and confirming the coordination of the ligand to a metal center.

Ligand Protonation: The protonation sites of nitrogen-containing molecules can be determined by monitoring the changes in chemical shifts in the NMR spectrum as a function of pH. caltech.edu For this compound, which contains three secondary amine groups, changes in the chemical shifts of the protons on the carbons adjacent to the nitrogen atoms indicate the sites of protonation. The protonation of an amine nitrogen typically results in a deshielding effect, causing a downfield shift of the signals for neighboring protons. nih.govresearchgate.net The specific pKa values for the three nitrogen atoms can be determined by titrating the ligand with a strong acid and observing the stepwise changes in the ¹H-NMR spectrum.

Solution-State Complex Characterization: Upon complexation with a metal ion, significant changes are observed in the ¹H-NMR spectrum of the ligand. The coordination of the nitrogen and oxygen donor atoms to the metal center alters the electronic environment of the nearby protons, leading to shifts in their resonance frequencies. These coordination-induced shifts provide direct evidence of complex formation in solution. By comparing the spectrum of the free ligand with that of the metal complex, it is possible to deduce which donor atoms are involved in the coordination. For instance, the signals of the methylene (B1212753) protons adjacent to the nitrogen and ether oxygen atoms typically experience noticeable shifts upon complexation.

Interactive Table: Representative ¹H-NMR Chemical Shift Changes Upon Coordination.

| Proton Environment | Free Ligand (δ, ppm) | Metal Complex (δ, ppm) | Change (Δδ, ppm) | Interpretation |

|---|---|---|---|---|

| -O-CH₂-CH₂-O- | value | value | value | Indicates coordination of ether oxygens |

| -O-CH₂-CH₂-NH- | value | value | value | Indicates coordination of amine nitrogens |

Note: Specific chemical shift values are dependent on the metal ion, solvent, and other experimental conditions. The table illustrates the expected trends.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a technique specifically used to study chemical species that have unpaired electrons. This makes it an invaluable method for characterizing complexes of this compound with paramagnetic metal ions, such as Cu(II), Co(II), Ni(II), and Mn(II).

The EPR spectrum of a paramagnetic metal complex provides detailed information about the electronic structure and the coordination environment of the metal center. Key parameters derived from the spectrum include the g-tensor and the hyperfine coupling constants (A).

g-Values: The g-tensor is a sensitive indicator of the ligand field symmetry around the metal ion. For instance, in copper(II) complexes, the relationship between the g-values parallel (g∥) and perpendicular (g⊥) to the principal symmetry axis can help distinguish between different geometries (e.g., octahedral, square planar, or tetrahedral).

Hyperfine Coupling: The interaction between the electron spin and the nuclear spin of the metal ion (and sometimes ligand donor atoms) results in hyperfine splitting. The magnitude of the hyperfine coupling constant (A) provides insight into the nature of the metal-ligand bond and the degree of covalency.

By analyzing these parameters, researchers can deduce the geometry of the complex and understand the distribution of the unpaired electron density within the molecule.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is used to investigate the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For metal complexes of this compound, this technique provides crucial information about the coordination environment of the metal ion. uomustansiriyah.edu.iq

The UV-Vis spectra of these complexes are typically characterized by two main types of electronic transitions:

d-d Transitions (Ligand Field Bands): These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the central metal ion. uomustansiriyah.edu.iq These bands are typically weak in intensity and appear in the visible region of the spectrum. The energy and number of d-d bands are directly related to the geometry of the complex and the strength of the ligand field, providing insight into the coordination environment. For example, an octahedral complex will have a different d-d transition pattern than a tetrahedral complex. youtube.com

Charge-Transfer (CT) Bands: These are much more intense than d-d transitions and usually occur in the UV or near-UV region. researchgate.net They involve the transfer of an electron between the metal ion and the ligand. In Ligand-to-Metal Charge Transfer (LMCT) bands, an electron moves from a ligand-based orbital to a metal-based orbital. The energy of these bands provides information about the redox properties of the metal and the ligand. researchgate.net

Upon complexation, the absorption bands of the ligand may shift (typically a bathochromic or red shift to longer wavelengths). researchgate.net The appearance of new bands corresponding to d-d and charge-transfer transitions confirms the formation of the metal complex. researchgate.net

Interactive Table: Typical UV-Vis Absorption Data for Transition Metal Complexes.

| Metal Ion | Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|---|

| Cu(II) | d-d | 500 - 800 | Low | e.g., ²E₉ → ²T₂₉ in octahedral geometry |

| Ni(II) | d-d | 400 - 700 | Low | Spin-allowed transitions in octahedral field |

| Co(II) | d-d | 500 - 700 | Low | Transitions in tetrahedral or octahedral field |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of metal complexes of this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful. uvic.ca ESI is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase with minimal fragmentation. thermofisher.com

ESI-MS analysis provides several key pieces of information:

Confirmation of Complex Formation: The detection of a peak corresponding to the molecular ion of the metal complex confirms its formation.

Stoichiometry: The m/z value of the molecular ion peak allows for the determination of the stoichiometry of the complex, for example, a 1:1 ratio of metal to ligand. thermofisher.com The observed isotopic distribution pattern of the peak, which is characteristic of the specific metal ion, further confirms the identity of the complex. thermofisher.com

Structural Information: In some cases, tandem mass spectrometry (MS/MS) can be used to fragment the complex ion. The fragmentation pattern can provide additional structural information about the connectivity within the complex. thermofisher.com

For a complex formed between a metal ion (Mⁿ⁺) and the ligand (L), a common species observed in the positive-ion ESI mass spectrum might be [M + L]ⁿ⁺ or related adducts. thermofisher.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique to identify functional groups in a molecule. When this compound coordinates to a metal ion, changes in the vibrational frequencies of its functional groups can be observed in the IR spectrum, providing evidence of complexation. libretexts.org

Key spectral changes upon complexation include:

N-H Vibrations: The stretching and bending vibrations of the secondary amine (N-H) groups are sensitive to coordination. A shift in the N-H stretching frequency (typically around 3200-3400 cm⁻¹) to a lower wavenumber is often observed upon coordination of the nitrogen atom to the metal.

C-O-C Vibrations: The asymmetric and symmetric stretching vibrations of the ether linkages (C-O-C), usually found in the 1100-1200 cm⁻¹ region, can shift upon coordination of the oxygen atoms to the metal center.

New Metal-Ligand Bands: The most direct evidence of coordination comes from the appearance of new, low-frequency bands in the far-IR region (typically below 600 cm⁻¹). These bands are attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

Interactive Table: Characteristic IR Vibrational Frequencies (cm⁻¹) for the Ligand and its Metal Complexes.

| Vibration | Free Ligand | Metal Complex | Interpretation of Change |

|---|---|---|---|

| ν(N-H) | ~3300 | <3300 | Coordination of nitrogen atoms |

| ν(C-O-C) | ~1120 | Shifted | Coordination of oxygen atoms |

| ν(M-N) | N/A | 400-600 | Formation of metal-nitrogen bond researchgate.net |

Conductometric Studies

Conductometric studies involve measuring the molar conductivity (ΛM) of a solution of the metal complex. This measurement is a simple yet effective method for determining the electrolytic nature of a complex in a specific solvent. The molar conductivity value helps to establish whether the anions associated with the metal salt are coordinated to the central metal ion or exist as free counter-ions in the solution.

The interpretation is based on comparing the experimentally measured ΛM value with established ranges for different electrolyte types in a given solvent (e.g., DMSO, DMF, or water).

Non-electrolyte: A very low molar conductivity value suggests that the anions are coordinated to the metal ion within the coordination sphere, and the complex does not dissociate into ions in solution.

1:1 Electrolyte: The ΛM value falls within the range expected for the dissociation of the complex into one cation and one anion (e.g., [ML]²⁺ and 2Cl⁻ would be a 1:2 electrolyte, whereas [MLCl]⁺ and Cl⁻ would be a 1:1 electrolyte). researchgate.net

1:2 or 2:1 Electrolyte: The measured value corresponds to the range for a complex dissociating into three ions. researchgate.net

This information is crucial for correctly formulating the structure of the metal complex. For example, if a complex is synthesized from MCl₂ and the ligand (L), conductometric data can distinguish between the formulation [M(L)Cl₂] (a non-electrolyte) and [M(L)Cl]Cl (a 1:1 electrolyte).

Theoretical and Computational Studies on 1,4 Dioxa 7,10,13 Triazacyclopentadecane Systems

Molecular Mechanics (MM) Calculations for Conformational Analysis

Molecular Mechanics (MM) serves as a fundamental computational tool for exploring the conformational landscape of flexible molecules like 1,4-Dioxa-7,10,13-triazacyclopentadecane. This method approximates the molecule as a collection of atoms held together by springs, allowing for the rapid calculation of potential energies for a vast number of possible three-dimensional arrangements. By systematically varying the torsion angles within the macrocyclic ring, a comprehensive conformational search can be performed to identify low-energy, stable structures. nih.gov

For aza-crown ethers, the conformational space can be complex due to the multiple rotatable bonds and the presence of both oxygen and nitrogen heteroatoms. MM calculations are crucial for pre-selecting the most plausible conformers from a multitude of possibilities. These selected low-energy structures can then be subjected to more accurate, higher-level computational methods for further refinement and analysis. nih.gov The relative energies of different conformers, as determined by MM calculations, provide a preliminary understanding of the molecule's structural preferences, which are essential for predicting its interaction with other species.

Table 1: Hypothetical Relative Energies of this compound Conformers from MM Calculations

| Conformer ID | Torsion Angles (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | [Specific angles] | 0.00 |

| Conf-2 | [Specific angles] | 1.25 |

| Conf-3 | [Specific angles] | 2.80 |

| Conf-4 | [Specific angles] | 4.10 |

| Conf-5 | [Specific angles] | 5.50 |

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method that offers a higher level of accuracy for studying the electronic properties of molecules. Once low-energy conformers are identified through MM, DFT is employed to optimize their geometries and calculate various electronic structure descriptors. These calculations provide a detailed picture of how electrons are distributed within the this compound molecule, which is fundamental to understanding its reactivity and coordination chemistry.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. DFT also allows for the visualization of these frontier orbitals, revealing which atoms within the macrocycle are most likely to be involved in chemical interactions. Quantum chemical calculations can provide a set of molecular electronic properties that can be correlated with biological activity. nih.gov

Table 2: Calculated Electronic Properties of a Diaza-15-crown-5 Derivative using DFT

| Property | Value |

|---|---|

| Energy of HOMO (eV) | -6.55 |

| Energy of LUMO (eV) | -0.77 |

| Dipole Moment (Debye) | 2.51 |

| Total Energy (Hartree) | -1417.84 |

Data adapted from a study on a related N,N'-diacylated diaza-15-crown-5 compound. nih.gov

Computational Modeling of Metal Ion Selectivity and Binding Affinity

By modeling the complex formed between the macrocycle and a metal ion, the binding energy can be calculated. This value represents the energy released when the complex is formed and is a direct measure of the stability of the complex. By comparing the binding energies for a series of different metal ions (e.g., alkali metals like Na⁺ and K⁺, and alkaline earth metals like Ca²⁺), the selectivity of the macrocycle can be predicted. For instance, studies on structurally similar diaza-crown ethers have shown that these compounds can exhibit a preference for Ca²⁺ over Na⁺ and K⁺. nih.gov The DFT-optimized structures of these metal complexes reveal the coordination geometry and the specific atoms of the macrocycle that are involved in binding the cation. nih.gov

Table 3: DFT-Calculated Binding Energies for Metal Ion Complexes with a Diaza-15-crown-5 Derivative

| Metal Ion | Binding Energy (kcal/mol) |

|---|---|

| Ca²⁺ | -244.6 |

| Na⁺ | -138.8 |

| K⁺ | -111.4 |

Data adapted from a study on a related N,N'-diacylated diaza-15-crown-5 compound. nih.gov The more negative the value, the stronger the binding.

Advanced Research Applications and Functional Aspects of 1,4 Dioxa 7,10,13 Triazacyclopentadecane Complexes

Catalytic Applications in Chemical Transformations

The arrangement of donor atoms in 1,4-Dioxa-7,10,13-triazacyclopentadecane allows it to form stable complexes with various metal ions, which can then act as catalysts in important chemical reactions. Research has particularly focused on applications in biochemical and environmental chemistry.

Phosphodiester Cleavage and RNA Hydrolysis Promoted by Zinc(II) Complexes of this compound

The hydrolytic cleavage of the phosphodiester bonds in RNA is a critical biological process and a target for the development of artificial nucleases. Metal complexes, particularly those of Zn(II), are widely studied for this purpose as they can mimic the function of natural metalloenzymes. The Zn(II) ion acts as a Lewis acid, activating the phosphorus center towards nucleophilic attack, while a metal-bound hydroxide (B78521) can serve as the nucleophile.

However, studies investigating the catalytic efficacy of this compound in this reaction have indicated limitations based on the macrocycle's size and structure. Research comparing a series of cyclic polyamines found that the Zn(II) complex of this compound was catalytically inactive for the cleavage of RNA model substrates. This was in contrast to a larger, related macrocycle, 1,4,16,19-tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane, which showed enhanced activity compared to simple polyamines like ethylenediamine. The lack of activity for the 15-membered ring suggests that factors such as cavity size, the number of positive charges, and the resulting complex geometry are critical for effective catalysis. While many Zn(II) complexes of other polyazamacrocycles, such as 1,4,7-triazacyclononane (B1209588) (TACN) and 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), are potent promoters of phosphodiester hydrolysis, the specific structure of this compound does not appear to facilitate this reaction effectively. nih.govresearchgate.net

Carbon Dioxide Fixation and Activation Studies

The capture and chemical conversion of carbon dioxide (CO2) is a significant area of research aimed at mitigating its environmental impact. Metal complexes can play a crucial role in activating the relatively inert CO2 molecule. Aza-crown ethers and their complexes have been explored in this context. For instance, some crown ethers have been shown to catalyze the reductive functionalization of CO2 in the presence of a reducing agent like phenylsilane (B129415) under metal-free conditions. researchgate.net Other systems utilize metal-crown ether complexes for CO2 fixation reactions, such as the atom-economical addition of CO2 to epoxides to form cyclic carbonates. rsc.org Crown ethers have also been incorporated into more complex structures like metal-organic frameworks (MOFs) to boost the electroreduction of CO2 to valuable products like ethylene. rsc.org

While the broader class of aza-crown ethers shows promise in CO2 chemistry, specific studies focusing on this compound for CO2 fixation and activation are not extensively detailed in the current literature. The principles suggest that its metal complexes could potentially interact with CO2, but dedicated research into this application for this specific macrocycle is required to establish its efficacy.

Molecular Recognition and Supramolecular Chemistry

The pre-organized cavity and the presence of multiple donor atoms make this compound and its derivatives excellent hosts in supramolecular chemistry. They can selectively bind various guest species, including cations and anions, and participate in host-guest complexation.

Anion Recognition and Sensing

While crown ethers are famous for cation binding, their aza-analogues can be adapted for anion recognition. By protonating the nitrogen atoms, the macrocycle becomes a polyammonium receptor capable of binding anions through a combination of hydrogen bonding and electrostatic interactions. taylorfrancis.comrsc.org This principle has been widely applied to design receptors for various anions, including halides, phosphates, and carboxylates. nih.govrsc.org

The effectiveness of an aza-macrocycle as an anion receptor depends on factors like the number of ammonium (B1175870) groups, the rigidity of the structure, and the spatial arrangement of the N-H donors to complement the geometry of the target anion. Although the general principles of anion binding by protonated aza-macrocycles are well-established, specific detailed studies on the anion recognition and sensing capabilities of this compound itself are not prominently featured in the surveyed literature. However, its structure suggests that in its protonated form, it could serve as a host for appropriately sized anionic guests.

Host-Guest Complexation Phenomena

The concept of host-guest chemistry is central to the function of macrocyclic compounds like this compound. frontiersin.org These molecules can encapsulate guest species within their central cavity or bind them through their functional side arms, forming supramolecular assemblies. tandfonline.commdpi.com The interactions driving this complexation are non-covalent, including hydrogen bonding, ion-dipole forces, and van der Waals interactions. nih.gov

Aza-crown ethers can form complexes with a wide range of guests. For example, diaza-18-crown-6 has been shown to form host-guest complexes with neutral organic molecules like o-carborane, driven by C-H···O and B-H···N interactions. acs.org The versatility of aza-crowns is further enhanced by attaching functional side arms, creating "lariat ethers" that can provide additional binding sites and modulate the host's complexation properties. tandfonline.com The formation of these host-guest complexes is fundamental to their applications, from acting as ion carriers to forming the basis of molecular sensors and catalysts. mdpi.com

Applications in Isotope Separation (e.g., Lithium Isotopes)

The selective complexation properties of macrocyclic ligands make them valuable candidates for isotope separation technologies. Research has been conducted on the application of a resin functionalized with this compound for the separation of lithium isotopes (⁶Li and ⁷Li).

In a study utilizing a trimerrifield peptide resin functionalized with the 1,13-dioxa-4,7,10-triazacyclopentadecane macrocycle, column chromatography was employed to separate lithium isotopes. researchgate.netakjournals.com The system demonstrated a preference for the heavier ⁷Li isotope, which was concentrated in the stationary resin phase, while the lighter ⁶Li isotope was enriched in the mobile solution phase. researchgate.net Based on the elution curve and isotope ratio analysis, a single-stage separation factor was determined, quantifying the efficiency of the isotopic separation. researchgate.net

| Parameter | Value | Phase Enriched with ⁶Li | Phase Enriched with ⁷Li | Source |

|---|---|---|---|---|

| Single Separation Factor (α) | 1.00104 | Solution Phase | Resin Phase | researchgate.net |

This application highlights the potential of tailored macrocyclic compounds in the nuanced field of nuclear technology, where the separation of isotopes is critical for various applications.

Biomimetic and Bioinorganic Modeling

The structural framework of this compound, with its defined cavity size and specific N3O2 donor set, makes it a suitable ligand for mimicking the coordination environment of metal ions in biological systems.

Biological dioxygen carriers, such as hemoglobin and myoglobin, rely on a precisely controlled metal-ion environment to reversibly bind molecular oxygen (O₂). The development of synthetic analogues is crucial for understanding the fundamental mechanisms of O₂ binding and for creating artificial oxygen carriers.

The cobalt(II) complex of this compound has been specifically investigated as a synthetic model for biological dioxygen carriers. researchgate.netresearchgate.netunifi.it Research has explored the thermodynamics and kinetics of the interaction between the Co(II) complex and molecular oxygen. researchgate.netunifi.it Studies into the coordination chemistry of cobalt(II) with this ligand have provided insights into how the macrocyclic structure induces and influences dioxygen binding, a key function for mimicking its biological counterparts. unifi.it The ability of such synthetic complexes to act as oxygen carriers in aqueous solutions has been a significant area of this research. researchgate.net

In the design of radiopharmaceuticals, a bifunctional chelator is used to securely bind a radioactive metal isotope, which is then attached to a targeting biomolecule. The stability of the metal-chelator complex is paramount to prevent the release of the free radionuclide in vivo. Macrocyclic ligands are often favored for this purpose due to the high thermodynamic stability and kinetic inertness of their metal complexes.

Macrocycles with an N3O2 donor set have been investigated for their ability to form stable complexes with medically relevant radionuclides, such as Gallium(III) and the [¹⁸F]AlF moiety. d-nb.inforesearchgate.net However, based on available scientific literature, specific studies focusing on this compound as a chelator for common radiometals like Copper-64, Gallium-68, or Lutetium-177 have not been prominently reported. While the fundamental coordination chemistry of this ligand with various metal ions has been explored, its direct application and evaluation in the design of radiopharmaceutical chelators is not yet an established area of research.

Q & A

Q. What are the established synthetic pathways for 1,4-Dioxa-7,10,13-triazacyclopentadecane, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization of linear polyether-polyamine precursors under high-dilution conditions to favor macrocycle formation. For example, similar crown ethers like 1,10-diaza-18-crown-6 (CAS 23978-55-4) are synthesized via nucleophilic substitution between diamine and dihalide precursors in polar solvents (e.g., acetonitrile) at elevated temperatures . Key variables include:

- Molar ratios : Excess dihalide ensures complete amine substitution.

- Solvent polarity : Higher polarity improves solubility of intermediates.

- Temperature : 60–80°C balances reaction kinetics and byproduct suppression.

Purity (>96%) is achieved via column chromatography or recrystallization, with melting point (111–114°C) and NMR used for validation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- X-ray crystallography : Resolves bond lengths and angles (e.g., analogous crown ethers show N–O distances of ~2.8–3.1 Å) .

- NMR spectroscopy : Proton NMR identifies amine proton environments (δ 2.5–3.5 ppm) and ether oxygen symmetry.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C12H26N2O4: [M+H]+ = 263.20) .

- Elemental analysis : Validates C/H/N/O ratios within ±0.3% theoretical values .

Advanced Research Questions

Q. What methodologies are effective for studying host-guest interactions between this compound and metal ions or organic cations?

- Isothermal titration calorimetry (ITC) : Quantifies binding constants (K) and stoichiometry. For example, diaza-crown ethers exhibit K values >10^4 M⁻¹ for transition metals like Cu²+ .

- UV-Vis spectroscopy : Monitors charge-transfer transitions upon complexation (e.g., shifts in λmax for Co²+ complexes).

- Electrochemical analysis : Cyclic voltammetry reveals redox activity changes in guest ions (e.g., Fe³+/Fe²+ couples shift by 50–100 mV) .

- DFT calculations : Predicts preferential binding sites using orbital hybridization models (e.g., N lone pairs dominate in small-cavity crowns) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

Discrepancies often arise from assay conditions or impurity profiles. A systematic approach includes:

- Purity validation : Use HPLC-MS to rule out contaminants (e.g., residual solvents or oligomers) .

- Dose-response standardization : Adopt OECD guidelines for in vitro assays (e.g., IC50 comparisons across cell lines) .

- Meta-analysis : Cross-reference EPA/ATSDR datasets to identify exposure thresholds (e.g., NOAEL for analogous compounds: 50 mg/kg/day) .

Q. What advanced computational methods predict the conformational flexibility and solvent interactions of this compound?

- Molecular dynamics (MD) simulations : Simulate crown ether solvation in water/DMSO to assess cavity dynamics (e.g., RMSD <1.0 Å over 100 ns trajectories) .

- QM/MM hybrid models : Calculate free energy barriers for cation encapsulation (ΔG‡ ~15–20 kJ/mol for K+ binding) .

- COSMO-RS : Predicts solvent effects on solubility (e.g., logP = 0.8 in octanol/water) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported stability constants (log K) for crown ether-metal complexes?

- Standardize ionic strength : Use constant I = 0.1 M (NaNO3) to minimize activity coefficient variations .

- Validate pH effects : Protonation of amine groups (pKa ~7–9) significantly alters binding affinity .

- Cross-validate techniques : Compare ITC, potentiometry, and fluorescence quenching results .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.